3-Oxooctadecanoic acid

Lipid Chemistry Synthetic Intermediate Purification Crystallography

Researchers requiring authentic long-chain 3-oxo fatty acid standards face supply inconsistency and cross-contamination risks from shorter-chain analogs. 3-Oxooctadecanoic acid (CAS 16694-29-4) eliminates this problem as the definitive C18 3-oxo fatty acid reference: • Distinct retention time & fragmentation pattern vs. C16/C14 analogs for unambiguous LC-MS/GC-MS identification • Dual-pathway metabolic probe for tracking fatty acid biosynthesis & β-oxidation in a single experiment • Validated substrate for long-chain acyl-CoA enzymes (trifunctional protein, TesA thioesterase). Supplied with certified purity and batch-specific QC documentation.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
Cat. No. B158882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxooctadecanoic acid
Synonyms3-oxo Octadecanoic Acid; β-keto Stearic Acid
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)CC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyYQGGUZWHNVQJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxooctadecanoic Acid Procurement Guide


3-Oxooctadecanoic acid (CAS 16694-29-4, also known as 3-oxostearic acid or 3-ketostearic acid) is a C18 long-chain fatty acid belonging to the 3-oxo fatty acid class, characterized by a keto group at the β-position relative to its terminal carboxylic acid group [1]. It is a saturated fatty acid (SFA) derived from stearic acid and serves as a key intermediate in both fatty acid biosynthesis (type II) and mitochondrial β-oxidation pathways . Its molecular formula is C18H34O3, with a monoisotopic mass of 298.25079 Da [2]. Physicochemically, it is a hydrophobic, water-insoluble solid with a reported melting point of 102-103°C and solubility in organic solvents such as acetic acid, ether, and hot alcohol [3].

Long-chain 3-oxo fatty acid research — supports analytical standard preparation, metabolic tracing, and enzymatic assay development for C18 species.
Dual-pathway metabolic studies — reported as an intermediate in both fatty acid biosynthesis and mitochondrial β-oxidation, enabling anabolic and catabolic flux analysis in a single probe.
Immunometabolism discovery — reported to modulate macrophage and dendritic cell activity in vitro; supports inflammation model research and target identification studies.

3-Oxooctadecanoic Acid: Why Substitution Fails


Generic substitution with other 3-oxo fatty acids or simple fatty acid derivatives is not scientifically valid due to significant differences in physicochemical properties and metabolic fate that are directly tied to chain length and functional group positioning. As a C18 species, 3-oxooctadecanoic acid exhibits a distinct melting point (102-103°C) [1] and higher lipophilicity (calculated logP ~6.5-7.5) [2] compared to shorter-chain 3-oxo fatty acids, which critically affects its handling, solubility, and biological partitioning. Furthermore, its dual role as a biosynthetic intermediate and a β-oxidation substrate is specific to its C18 backbone, which is processed by distinct enzyme systems (e.g., long-chain acyl-CoA dehydrogenases and trifunctional protein) relative to shorter-chain 3-oxo analogs [3]. Consequently, substituting a C16 or C14 analog in metabolic tracing, enzymatic assays, or as a chromatographic standard will lead to divergent kinetic parameters and retention times, compromising experimental reproducibility and data validity.

C16 / C14 analogs Shorter-chain 3-oxohexadecanoic acid or 3-oxotetradecanoic acid exhibit lower melting points and distinct retention times. Substitution may shift purification behavior and compromise chromatographic peak identity.
Deoxy precursor Stearic acid lacks the β-keto group and the reported immunomodulatory activity. It does not recapitulate the dual-pathway metabolic fate required for flux analysis.
Generic fatty acid standards Simple saturated fatty acid standards do not reflect the substrate specificity of long-chain acyl-CoA thioesterases. Kinetic parameters obtained with shorter or non-oxo analogs may not transfer.

3-Oxooctadecanoic Acid: Differentiated Evidence


Superior Crystallinity for Easier Purification

For researchers requiring a solid, high-purity 3-oxo fatty acid standard or synthetic intermediate, 3-oxooctadecanoic acid (C18) provides a distinct purification advantage due to its substantially higher melting point compared to its shorter-chain analogs. This higher melting point facilitates easier crystallization and handling, reducing losses during purification [1].

Crystallinity advantage
Cross-study comparable
Melting point: 102–103 °C, ~9–21 °C higher than C16 and ~8–10 °C higher than C14 analogs.
Supports easier recrystallization and solid-state handling during standard preparation.
Data to verify with experimental determination; comparator values from reported ranges.
Lipid Chemistry Synthetic Intermediate Purification Crystallography

Dual Pathway: Biosynthesis and β-Oxidation Probe

3-Oxooctadecanoic acid uniquely sits at the intersection of two major metabolic pathways: fatty acid biosynthesis (elongation) and mitochondrial β-oxidation (degradation) [1]. This dual role is not a class-level property of all 3-oxo fatty acids, as shorter-chain analogs like 3-oxohexadecanoic acid are predominantly studied as intermediates in biosynthesis only [2]. This dual functionality makes the C18 compound a more versatile tool for probing metabolic flux under different physiological conditions.

Dual-pathway probe
Class-level inference
Reported intermediate in both type II fatty acid biosynthesis and mitochondrial β-oxidation.
Enables anabolic and catabolic lipid flux studies with a single compound.
Dual-role assignment based on pathway database reconstructions; experimental confirmation recommended.
Metabolomics Lipidomics Metabolic Flux Analysis Enzymology

Distinct Substrate for Thioesterase TesA

In enzymatic studies, the chain length of the substrate is a critical determinant of enzyme activity. 3-Oxooctadecanoic acid (C18) serves as a substrate for specific enzymes, such as thioesterase TesA, in a manner distinct from its shorter-chain counterparts. Comparative reaction data in MiMeDB shows that while both C18 and C16 3-oxo species undergo hydrolysis by TesA, they are part of distinct reaction entries, indicating that chain length dictates differential processing and potentially different kinetic parameters [1]. This specificity is crucial for scientists developing or using enzyme assays where substrate chain length is a variable.

TesA substrate specificity
Cross-study comparable
Hydrolyzed from 3-Oxooctadecanoyl-CoA by thioesterase TesA; distinct reaction entry from the C16 analog.
Chain-length-dependent processing supports accurate long-chain acyl-CoA enzyme characterization.
Kinetic parameters not available; supports substrate selection for in vitro enzymology.
Enzymology Biocatalysis In Vitro Assays

Immunomodulatory Effects on Macrophages

Emerging evidence suggests that 3-oxooctadecanoic acid may possess unique immunomodulatory properties not reported for its saturated, non-oxygenated precursor or shorter-chain 3-oxo fatty acids. Specifically, the compound has been implicated in modulating the activity of macrophages and dendritic cells, thereby contributing to the reduction of inflammation in models of chronic diseases such as arthritis and cardiovascular disorders [1]. While direct comparative quantitative data (e.g., IC50) against other 3-oxo fatty acids are currently lacking in primary literature, this reported bioactivity establishes a distinct functional niche for the C18 3-oxo species, differentiating it from analogs primarily characterized as simple metabolic intermediates.

Macrophage modulation
Supporting evidence
Reported to modulate macrophage and dendritic cell activity in chronic inflammation models.
Supports immunometabolism discovery and target identification research.
Qualitative report; quantitative comparator data lacking. Source-specific review advised.
Immunometabolism Inflammation Macrophage Biology

3-Oxooctadecanoic Acid: Recommended Applications


High-Purity Standard for 3-Oxo Fatty Acid Profiling

Given its high melting point (102-103°C) which simplifies purification and ensures solid-state stability [1], 3-oxooctadecanoic acid is the preferred choice for preparing high-purity calibration standards for GC-MS or LC-MS/MS analysis of long-chain 3-oxo fatty acids in biological samples. Its distinct retention time and fragmentation pattern, relative to C16 and C14 analogs, enable unambiguous identification and quantification in complex lipid extracts [2].

Metabolic Crosstalk: Synthesis and β-Oxidation

This compound is uniquely suited for stable isotope-resolved metabolomics studies designed to trace the partitioning of lipid carbons between anabolic and catabolic fates [3]. Its established role as an intermediate in both biosynthesis and β-oxidation allows researchers to use a single probe to assess the regulatory nodes governing the switch between these pathways, a capability not offered by shorter-chain 3-oxo fatty acids that are primarily confined to the biosynthetic route.

Substrate for Long-Chain Acyl-CoA Enzyme Assays

In enzymology, the chain length specificity of acyl-CoA utilizing enzymes is paramount. 3-Oxooctadecanoic acid should be selected as the substrate of choice when the goal is to characterize or inhibit enzymes that act on long-chain (C18) fatty acyl-CoAs, such as the trifunctional protein or specific thioesterases like TesA [4]. Using a C16 analog in these assays would not accurately reflect the enzyme's activity or inhibition profile towards its native, longer-chain substrates.

Chemical Probe for Macrophage Inflammation Research

Based on preliminary evidence linking this specific C18 3-oxo fatty acid to the modulation of macrophage activity [5], it represents a compelling chemical tool for immunology and inflammation researchers. Unlike its non-oxygenated precursor (stearic acid) or other 3-oxo fatty acids, 3-oxooctadecanoic acid may be used in in vitro studies to investigate novel mechanisms of innate immune regulation, potentially identifying new therapeutic targets for chronic inflammatory diseases.

Application
Selection Property
Validation Focus
3-Oxo fatty acid profiling
High melting point and distinct retention
Chromatographic resolution from C16 and C14 analogs
Metabolic flux analysis
Dual-pathway intermediate
Carbon partitioning between synthesis and β-oxidation
Long-chain acyl-CoA enzymology
C18 chain-length specificity
Thioesterase and trifunctional protein substrate profiling
Macrophage inflammation research
Reported immunomodulatory activity
Innate immune regulation and target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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